

# physical and chemical characteristics of 4-Chlorophenyl-1,2-epoxybutane-d5

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## Compound of Interest

Compound Name: 4-Chlorophenyl-1,2-epoxybutane-d5

Cat. No.: B563203

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## In-Depth Technical Guide: 4-Chlorophenyl-1,2-epoxybutane-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical characteristics of **4-Chlorophenyl-1,2-epoxybutane-d5**, with a focus on its application as a deuterated internal standard in quantitative analysis.

## Core Compound Data

Quantitative information for **4-Chlorophenyl-1,2-epoxybutane-d5** is summarized in the table below.

Property	Value	Source(s)
CAS Number	1189717-28-9	[1]
Molecular Formula	C <sub>10</sub> H <sub>6</sub> D <sub>5</sub> ClO	[2]
Molecular Weight	187.68 g/mol	[2]
Appearance	Colorless Oil	[1]

## Physical and Chemical Characteristics

**4-Chlorophenyl-1,2-epoxybutane-d5** is a deuterated stable isotope of a butoconazole impurity.[3] As a colorless oil, its primary utility lies in its role as an internal standard for analytical applications, particularly in mass spectrometry-based quantification.[3] Specific physical properties such as boiling point, melting point, density, and solubility are not readily available in published literature. For safe handling, it is recommended to store this compound in a refrigerator at 2-8°C under an inert atmosphere.

## Experimental Protocols

The primary application of **4-Chlorophenyl-1,2-epoxybutane-d5** is as an internal standard in quantitative analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS). The following provides a generalized experimental protocol for its use.

Objective: To accurately quantify the concentration of a target analyte (the non-deuterated analogue) in a biological matrix (e.g., plasma, urine) using a deuterated internal standard.

Materials:

- **4-Chlorophenyl-1,2-epoxybutane-d5** (Internal Standard, IS)
- Target Analyte (non-deuterated)
- Biological Matrix (e.g., human plasma)
- Protein Precipitation Solvent (e.g., acetonitrile, methanol)
- LC-MS/MS or GC-MS system

Procedure:

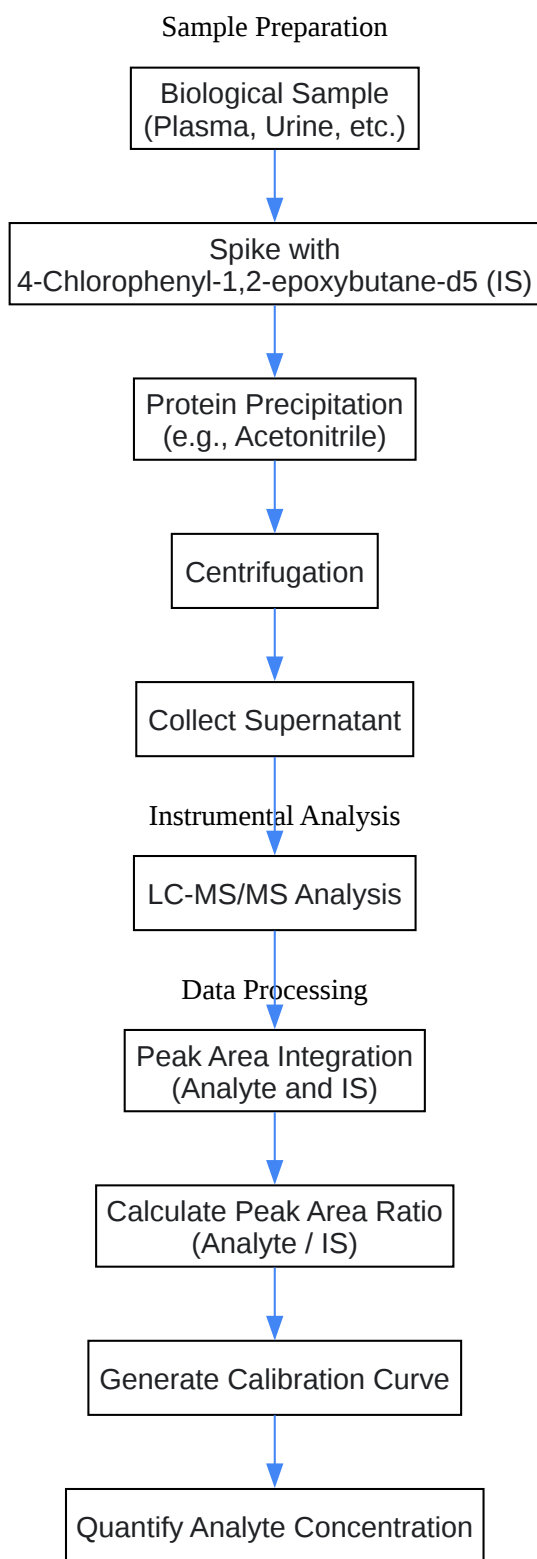
- Preparation of Stock Solutions:
  - Prepare a stock solution of the target analyte in a suitable organic solvent.

- Prepare a stock solution of the **4-Chlorophenyl-1,2-epoxybutane-d5** internal standard in the same solvent.
- Preparation of Calibration Standards and Quality Control (QC) Samples:
  - Spike known concentrations of the target analyte stock solution into the biological matrix to create a series of calibration standards.
  - Spike the biological matrix with at least three different known concentrations of the target analyte to create low, medium, and high QC samples.
- Sample Preparation (Protein Precipitation):
  - To a known volume of the calibration standards, QC samples, and unknown study samples, add a fixed volume of the internal standard working solution.
  - Add a protein precipitation solvent (e.g., 3 volumes of acetonitrile to 1 volume of plasma).
  - Vortex the samples to ensure thorough mixing and precipitation of proteins.
  - Centrifuge the samples to pellet the precipitated proteins.
  - Transfer the supernatant to a clean tube or vial for analysis.
- LC-MS/MS or GC-MS Analysis:
  - Inject the prepared samples onto the chromatographic system.
  - Develop a chromatographic method that provides good separation and peak shape for both the analyte and the internal standard. Due to their similar physicochemical properties, the deuterated internal standard will co-elute with the target analyte.
  - Optimize the mass spectrometer settings for the detection of both the analyte and the internal standard. This typically involves using selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for tandem mass spectrometry.
- Data Analysis:

- Integrate the peak areas of the analyte and the internal standard for each sample.
- Calculate the ratio of the analyte peak area to the internal standard peak area.
- Construct a calibration curve by plotting the peak area ratio against the known concentration of the calibration standards.
- Determine the concentration of the analyte in the unknown samples and QC samples by interpolating their peak area ratios from the calibration curve.

## Visualizations

The following diagram illustrates the general workflow for using a deuterated internal standard in a quantitative bioanalytical assay.



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